4-Chloro-1,2-butadiene

Reaction mechanism Kinetic control Isomerization

4-Chloro-1,2-butadiene (CAS 25790-55-0) is a C₄ allenyl chloride with the formula C₄H₅Cl and molecular weight 88.54 g·mol⁻¹. It is distinguished from its conjugated isomer 2-chloro-1,3-butadiene (chloroprene, CAS 126-99-8) by the cumulated 1,2-diene (allene) moiety rather than a conjugated diene system.

Molecular Formula C4H5Cl
Molecular Weight 88.53 g/mol
CAS No. 25790-55-0
Cat. No. B6598003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,2-butadiene
CAS25790-55-0
Molecular FormulaC4H5Cl
Molecular Weight88.53 g/mol
Structural Identifiers
SMILESC=C=CCCl
InChIInChI=1S/C4H5Cl/c1-2-3-4-5/h3H,1,4H2
InChIKeyFBSZAHKIQXIJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,2-butadiene (CAS 25790-55-0) – Structural Identity and Procurement-Relevant Profile


4-Chloro-1,2-butadiene (CAS 25790-55-0) is a C₄ allenyl chloride with the formula C₄H₅Cl and molecular weight 88.54 g·mol⁻¹. It is distinguished from its conjugated isomer 2-chloro-1,3-butadiene (chloroprene, CAS 126-99-8) by the cumulated 1,2-diene (allene) moiety rather than a conjugated diene system [1]. Its predicted boiling point is 91.4 ± 10.0 °C (760 mmHg), density 0.9 ± 0.1 g·cm⁻³, vapour pressure 61.1 ± 0.2 mmHg (25 °C), and an experimental boiling point of ~88 °C has been reported [2]. The allenic architecture imparts a unique reactivity profile—kinetically favoured 1,4-addition, facile Grignard reagent formation, and distinct photochemical behaviour—that cannot be replicated by conjugated diene or acetylenic analogs, making source verification of the correct isomer critical for reproducible synthesis [1][3].

Why 4-Chloro-1,2-butadiene Cannot Be Replaced by Chloroprene, 4-Bromo-1,2-butadiene, or 1,4-Dichloro-2-butyne


Although 4-chloro-1,2-butadiene shares the C₄H₅Cl formula with chloroprene (2-chloro-1,3-butadiene), the two are distinct kinetic vs. thermodynamic products of HCl addition to vinylacetylene and exhibit divergent reactivity in Grignard, solvolysis, and photochemical transformations [1][2]. The bromo analog 4-bromo-1,2-butadiene differs significantly in physical properties (estimated bp ~110 °C vs. ~91 °C for the chloro compound), altering purification and handling . 1,4-Dichloro-2-butyne, an acetylenic precursor, requires isomerization to access the allene manifold and introduces an extra chlorine atom, complicating downstream selectivity [3]. Generic substitution without verifying the allenic architecture and halogen identity therefore risks failed reactions, irreproducible yields, and selection of an incorrect synthetic intermediate.

Quantitative Comparator Evidence for 4-Chloro-1,2-butadiene Differentiation


Kinetic vs. Thermodynamic Product Selectivity in HCl Addition to Vinylacetylene

Under kinetic control, HCl addition to vinylacetylene yields 4-chloro-1,2-butadiene as the principal product, whereas thermodynamic control favours isomerization to the conjugated diene 2-chloro-1,3-butadiene (chloroprene) [1][2]. Gas-phase surface-catalysed experiments confirmed that both products form, but 4-chloro-1,2-butadiene is the initial kinetic product that isomerizes at elevated temperatures, providing a temperature-dependent selectivity switch [2].

Reaction mechanism Kinetic control Isomerization Chloroprene synthesis

Grignard Reagent Formation Yield: 4-Chloro-1,2-butadiene vs. Chloroprene

4-Chlorobuta-1,2-diene reacts with magnesium turnings in diethyl ether to give buta-1,3-dien-2-ylmagnesium chloride in ~95% yield [1]. In contrast, the same Grignard preparation from 2-chlorobuta-1,3-diene (chloroprene) is difficult because of facile polymerization under the reaction conditions, and a catalytic amount of ZnCl₂ in THF is required for success [1]. This near-quantitative yield advantage makes 4-chloro-1,2-butadiene the preferred precursor for butadienyl Grignard chemistry.

Grignard reagent Organomagnesium Cross-coupling Butadienyl nucleophile

Photochemical Behaviour: α-Chloro (allenic) vs. p-Chloro (conjugated) Butadiene Derivatives

Mono- and dichloro-substituted butadiene derivatives display divergent photochemical behaviour governed by the position of the chlorine substituent. α-Chloro derivatives (analogous to the allenic 4-chloro substitution pattern) undergo photocyclization to six-membered ring products via electrocyclization, whereas p-chloro-substituted butadienes (analogous to chloroprene-type substitution) undergo intramolecular [2 + 2] photocycloaddition yielding benzobicyclic structures [1][2]. This positional effect is attributed to steric hindrance of chlorine(s) in α-position(s) causing greater deviation from planarity and shifting conformer equilibria [1].

Photochemistry Cycloaddition Electrocyclization Chromophore design

Physical Property Differentiation: Boiling Point and Density vs. Chloroprene and 4-Bromo Analog

Physical properties provide a practical means of verifying identity and purity. 4-Chloro-1,2-butadiene has a predicted boiling point of 91.4 °C (760 mmHg) and density 0.9 g·cm⁻³ , while chloroprene boils at 59.4 °C [1] and 4-bromo-1,2-butadiene has an estimated boiling point of 110 °C . The ~32 °C boiling point gap between 4-chloro-1,2-butadiene and chloroprene, and the ~19 °C gap versus the bromo analog, enable unambiguous identity confirmation by simple distillation or GC analysis.

Physical properties Purification Boiling point Halogen effect

Labile Chlorine Substitution: 4-Chloro-1,2-butadiene as a Precursor to 4-Substituted 1,2-Butadienes

Patent US2073363A explicitly teaches that the chlorine atom in chloro-4-butadiene-1,2 is 'in rather loose combination' and can be displaced by nucleophiles to generate hydroxy-, amino-, ether, and ester derivatives of butadiene-1,2 [1]. For example, heating 531 g of chloro-4-butadiene-1,2 with aqueous Na₂CO₃ at 60–90 °C for 15 h yields hydroxy-4-butadiene-1,2, which can be purified by fractional distillation (bp 68–70 °C at 53 mmHg) [1]. This labile allylic/allenic chloride reactivity is distinct from the vinylic chloride in chloroprene, which resists direct nucleophilic displacement under comparable conditions.

Nucleophilic substitution Derivatization Allenyl building block Patent chemistry

Validated Application Scenarios for 4-Chloro-1,2-butadiene Based on Comparative Evidence


High-Yield Synthesis of Butadienyl Grignard Reagents for Cross-Coupling

When the synthetic route requires a butadienyl nucleophile (e.g., for Pd-catalysed cross-coupling to stereodefined dienes and enynes), 4-chloro-1,2-butadiene is the precursor of choice. It delivers buta-1,3-dien-2-ylmagnesium chloride in ~95% yield under standard Grignard conditions (Mg, Et₂O), whereas the isomeric chloroprene fails due to competing polymerization [1]. This reliability is critical for multi-step sequences where intermediate yield losses cascade.

Precursor to 4-Substituted Allene Libraries via Nucleophilic Displacement

For medicinal chemistry or agrochemical programs requiring allene-containing building blocks, the labile chlorine atom of 4-chloro-1,2-butadiene permits direct displacement by hydroxide, amines, alkoxides, and other nucleophiles to generate 4-functionalized 1,2-butadienes [1]. This reactivity is not shared by chloroprene, whose vinylic chloride is inert under analogous conditions, making 4-chloro-1,2-butadiene the gateway to allene diversification.

Photochemical Studies Requiring Electrocyclization (α-Chloro) Pathway

In photochemistry research aimed at six-membered ring formation via electrocyclization, α-chloro-substituted butadiene derivatives (structurally analogous to 4-chloro-1,2-butadiene) are required, as p-chloro-substituted analogs instead undergo [2 + 2] cycloaddition to benzobicyclic products [1][2]. Substituting the wrong isomer will lead to a completely different photoproduct scaffold, invalidating the experimental design.

Kinetic Control Strategies in Vinylacetylene-Derived Chemistry

When the synthetic objective is to trap the kinetic allenic product of HCl addition to vinylacetylene before it isomerizes to chloroprene, 4-chloro-1,2-butadiene must be specified and procured. Low-temperature reaction conditions preserve the allene architecture, whereas elevated temperatures or CuCl catalysis divert the product stream entirely to chloroprene [1][2]. This temperature-dependent selectivity switch is exploited in industrial chloroprene processes and must be accounted for in research-scale synthesis.

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